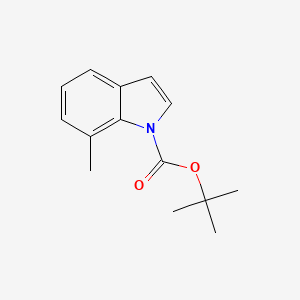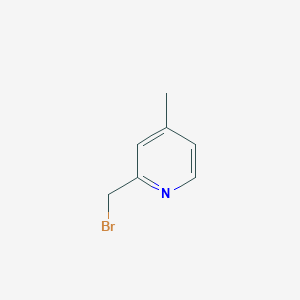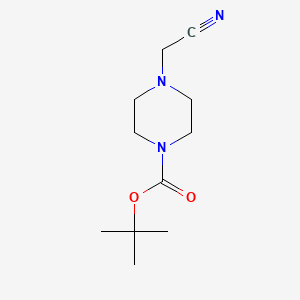
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is an organic compound belonging to the piperazine family. It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability .
Mechanism of Action
Target of Action
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a complex organic compound that is used in the synthesis of various biologically active compounds . .
Mode of Action
It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
It’s known that piperazine derivatives can be involved in various biochemical reactions, including the synthesis of bioactive molecules .
Result of Action
It’s known that piperazine derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides . Additionally, it can be used in the preparation of monosubstituted piperazines, which are important intermediates in the synthesis of various bioactive compounds . The interactions of this compound with these biomolecules are crucial for its role in biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have demonstrated antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These effects are attributed to the conformational flexibility of the piperazine ring and its ability to interact with macromolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . These interactions are essential for its biochemical activity and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, derivatives of N-Boc piperazine have been found to be moderately active against several microorganisms, indicating their potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects. The specific dosage effects and toxicity levels of this compound in animal models are crucial for understanding its safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyanomethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the cyanomethyl group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted piperazine derivatives.
Oxidation: Hydroxylated or carbonylated piperazine derivatives.
Reduction: Primary amines.
Scientific Research Applications
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: In the production of polymers and specialty chemicals.
Comparison with Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications, particularly in the synthesis of nitrogen-containing heterocycles and bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKCGDZZNLDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620344 | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-31-4 | |
| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
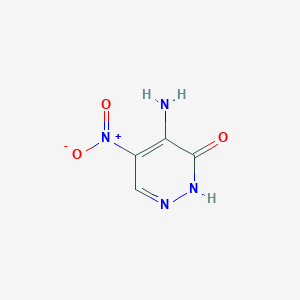
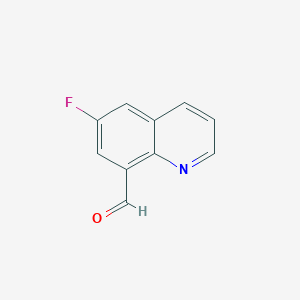
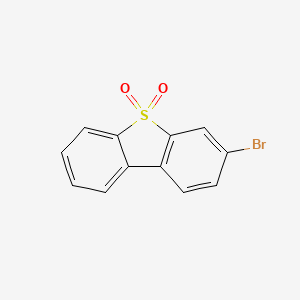
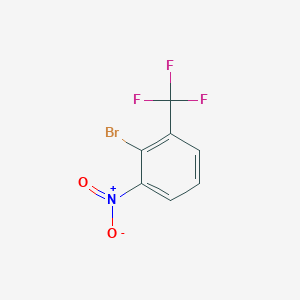
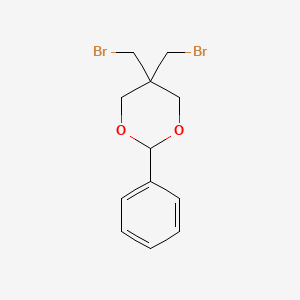

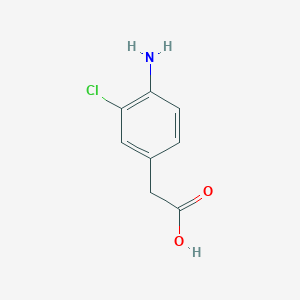
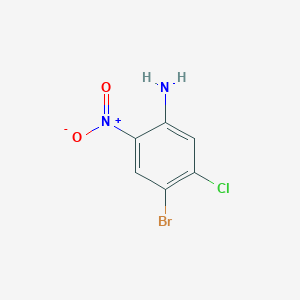
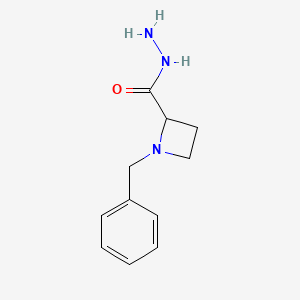
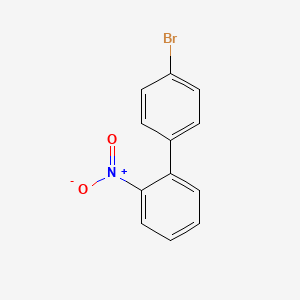
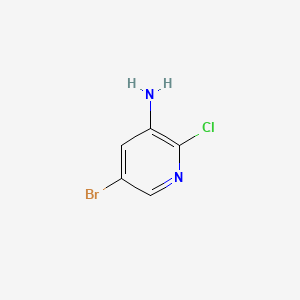
![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
